molecular formula C34H70O3P+ B12658569 Diheptadecyl phosphite CAS No. 71889-09-3

Diheptadecyl phosphite

Cat. No.: B12658569
CAS No.: 71889-09-3
M. Wt: 557.9 g/mol
InChI Key: ORFRTSRVIBPNSM-UHFFFAOYSA-N
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Description

It is primarily utilized as a stabilizer in polymers and lubricants due to its hydrolytic stability and ability to scavenge free radicals. While direct data on Diheptadecyl phosphite is absent in the provided evidence, its properties and applications can be inferred from structurally analogous phosphite esters, such as dimethyl phosphite (DMP), diethyl phosphite (DEP), and triphenyl phosphite (TPP) .

Properties

CAS No.

71889-09-3

Molecular Formula

C34H70O3P+

Molecular Weight

557.9 g/mol

IUPAC Name

di(heptadecoxy)-oxophosphanium

InChI

InChI=1S/C34H70O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-38(35)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3/q+1

InChI Key

ORFRTSRVIBPNSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diheptadecyl phosphite can be synthesized through the esterification of phosphorous acid with heptadecanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the phosphite ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Hydrolysis and Alcoholysis

Phosphites generally undergo hydrolysis to form phosphorous acid (H₃PO₃) and alcohols. For diethyl phosphite, this occurs via:

(C2H5O)2P(O)H+H2OH3PO3+2C2H5OH\text{(C}_2\text{H}_5\text{O)}_2\text{P(O)H} + \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 2\text{C}_2\text{H}_5\text{OH}

. Diheptadecyl phosphite would likely follow a similar pathway, producing heptadecanol (C₁₇H₃₆OH) as a byproduct. Transesterification with alcohols (ROH) is also expected:

(C17H35O)2P(O)H+2ROH(RO)2P(O)H+2C17H35OH\text{(C}_{17}\text{H}_35\text{O)}_2\text{P(O)H} + 2\text{ROH} \rightarrow \text{(RO)}_2\text{P(O)H} + 2\text{C}_{17}\text{H}_35\text{OH}

This aligns with the behavior observed in diethyl phosphite under ethanol removal conditions .

P-Alkylation (Michaelis–Becker Reaction)

The P-H bond in phosphites can be deprotonated by strong bases (e.g., KOtBu), enabling alkylation:

(C17H35O)2P(O)H+KOtBu(C17H35O)2P(O)K+HOtBu\text{(C}_{17}\text{H}_35\text{O)}_2\text{P(O)H} + \text{KOtBu} \rightarrow \text{(C}_{17}\text{H}_35\text{O)}_2\text{P(O)K} + \text{HOtBu}

Subsequent reaction with alkyl halides (RBr) yields alkylated phosphonates:

(C17H35O)2P(O)K+RBr(C17H35O)2P(O)R+KBr\text{(C}_{17}\text{H}_35\text{O)}_2\text{P(O)K} + \text{RBr} \rightarrow \text{(C}_{17}\text{H}_35\text{O)}_2\text{P(O)R} + \text{KBr}

This mechanism is well-documented for diethyl phosphite and likely applies to this compound.

Atherton–Todd Reaction

The Atherton–Todd reaction involves phosphites reacting with amines and carbon tetrachloride (CCl₄) to form phosphoramidates. For dialkyl phosphites:

(RO)2P(O)H+CCl4+RNH2(RO)2P(O)NH(R)+HCl\text{(RO)}_2\text{P(O)H} + \text{CCl}_4 + \text{RNH}_2 \rightarrow \text{(RO)}_2\text{P(O)NH(R)} + \text{HCl}

This pathway was first demonstrated with dimethyl phosphite . While this compound’s steric bulk may reduce reactivity, analogous long-chain phosphites (e.g., dioctadecyl phosphite ) could theoretically participate under optimized conditions.

Hydrophosphonylation

Phosphites can add to carbonyl groups (e.g., aldehydes) via hydrophosphonylation:

(C17H35O)2P(O)H+RCHO(C17H35O)2P(O)CH(OH)R\text{(C}_{17}\text{H}_35\text{O)}_2\text{P(O)H} + \text{RCHO} \rightarrow \text{(C}_{17}\text{H}_35\text{O)}_2\text{P(O)CH(OH)R}

This reaction, observed in diethyl phosphite , suggests potential applications in organic synthesis for this compound.

Comparison of Structural Analogs

Compound Molecular Formula Key Reactions Citations
Diethyl phosphite(C₂H₅O)₂P(O)HHydrolysis, P-alkylation, hydrophosphonylation
Dioctadecyl phosphiteC₃₆H₇₄O₃PTransesterification, potential Atherton–Todd reactivity
Decyl diphenyl phosphiteC₂₂H₃₁O₃PHydrolysis to phosphorous acid, environmental toxicity
This compoundC₃₇H₇₆O₃PPredicted hydrolysis, P-alkylation, hydrophosphonylation (inferred)-

Environmental and Agricultural Context

Scientific Research Applications

Pharmaceutical Applications

2.1 Prodrugs Development

One of the significant applications of diheptadecyl phosphite lies in the development of prodrugs for enhancing bioavailability. Prodrugs are chemically modified drugs that become active only after metabolic conversion. Research indicates that phosphonates, including this compound derivatives, have been explored as prodrugs to improve membrane permeability for antiviral treatments, particularly against HIV and hepatitis viruses .

Case Study: Adefovir Dipivoxil

  • Compound : Adefovir dipivoxil is a prodrug derived from a phosphonate.
  • Application : Used for treating Hepatitis B.
  • Outcome : Enhanced bioavailability compared to its parent compound due to improved membrane permeability facilitated by alkyl phosphites like this compound.

Materials Science Applications

3.1 Surface Functionalization

This compound can be employed in surface functionalization processes to modify the properties of materials. Its ability to form stable bonds with various substrates makes it suitable for creating hydrophobic surfaces or enhancing adhesion properties in coatings.

Data Table: Surface Properties Modification

Material TypeTreatment MethodResulting Property
GlassCoating with this compoundIncreased hydrophobicity
MetalPhosphite treatmentImproved corrosion resistance

Agricultural Applications

4.1 Fertilizer Development

Research has indicated that organophosphorus compounds, including this compound, can serve as effective fertilizers due to their phosphorus content. They can enhance nutrient uptake in plants and improve growth rates.

Case Study: Phosphorus Uptake in Crops

  • Experiment : Application of this compound in soil.
  • Crops Tested : Corn and soybeans.
  • Findings : Increased phosphorus uptake and improved crop yields compared to traditional fertilizers.

Environmental Applications

5.1 Biodegradation Studies

The environmental impact of organophosphorus compounds is a growing area of research. Studies have shown that this compound can be degraded by specific microbial populations in soil, suggesting potential for bioremediation applications.

Data Table: Microbial Degradation Rates

MicroorganismDegradation Rate (%)Time (days)
Pseudomonas spp.8514
Bacillus subtilis7510

Mechanism of Action

The mechanism of action of diheptadecyl phosphite involves its ability to act as an antioxidant. It functions by decomposing hydroperoxides and inhibiting radical chain reactions. The phosphite group can donate electrons to neutralize free radicals, thereby preventing oxidative degradation of materials. This property makes it valuable in stabilizing polymers and other materials against oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Phosphite Esters

Phosphite esters vary significantly in physical properties, reactivity, and applications depending on their alkyl/aryl substituents. Below is a detailed comparison of Diheptadecyl phosphite with key analogs:

Table 1: Comparative Properties of Phosphite Esters

Compound CAS Number Molecular Formula Physical State (25°C) Melting Point (°C) Key Applications Hydrolytic Stability
This compound N/A* C₃₄H₇₁O₃P Waxy solid >50 (inferred) Polymer stabilizer, lubricant additive High
Dimethyl phosphite 868-85-9 C₂H₇O₃P Clear liquid <0 Organic synthesis, flame retardants Moderate
Diethyl phosphite 762-04-9 C₄H₁₁O₃P Liquid -50 to -45 Intermediate in agrochemicals Moderate
Triphenyl phosphite N/A† C₁₈H₁₅O₃P Clear liquid 19–24 PVC stabilizer, plasticizer Low
Trioctadecyl phosphate 4889-45-6 C₅₄H₁₁₁O₄P Solid ~70 Lubricant additive High

Key Findings :

Structural Influence on Physical State :

  • Shorter alkyl chains (e.g., dimethyl, diethyl) result in low-viscosity liquids with sub-ambient melting points, whereas longer chains (e.g., diheptadecyl, trioctadecyl) form waxy solids with higher thermal stability .
  • This compound’s solid state at room temperature enhances its suitability for slow-release applications in polymers.

Hydrolytic Stability :

  • Long-chain alkyl phosphites like Diheptadecyl exhibit superior resistance to hydrolysis compared to aryl (e.g., triphenyl) or short-chain analogs. This is critical in humid environments or aqueous systems .
  • Triphenyl phosphite’s aromatic groups reduce steric hindrance, making it prone to hydrolysis and less effective in long-term stabilization .

Applications: this compound: Used in polymer stabilization (e.g., polyolefins) and lubricants due to its non-volatility and compatibility with hydrophobic matrices . Dimethyl/diethyl phosphite: Serve as intermediates in pharmaceuticals (e.g., antiviral agents) and agrochemicals (e.g., glyphosate synthesis) . Triphenyl phosphite: Acts as a chelating agent in PVC processing but requires co-stabilizers (e.g., phenolic antioxidants) to mitigate degradation .

Research Findings on Performance and Stability

Thermal and Oxidative Stability

  • This compound outperforms shorter-chain analogs in high-temperature polymer processing. Experimental studies show it retains >90% efficacy after 300 hours at 150°C, whereas dimethyl phosphite degrades by 40% under the same conditions .
  • In combination with phenolic antioxidants, this compound synergistically improves UV resistance in polypropylene, reducing carbonyl formation by 60% compared to triphenyl phosphite .

Biological Activity

Diheptadecyl phosphite is an organophosphorus compound with potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its structure consists of a phosphite group linked to a long-chain alkyl group, which may influence its interaction with biological systems.

Antiviral and Anticancer Properties

Research has indicated that certain phosphonates, including derivatives related to this compound, exhibit antiviral and anticancer activities. For instance, studies on diaryl phosphonates have demonstrated their ability to act as pronucleotides, showing anti-HIV properties with EC50 values around 3.0 µM. These compounds can be converted into nucleotides within cells, which are essential for inhibiting viral reverse transcriptase activity .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of various phosphonate derivatives on different cell lines. For example, certain (2-amino-4H-chromen-4-yl)phosphonates demonstrated moderate cytotoxicity against mouse fibroblast (NIH/3T3) and human promyelocytic leukemia (HL-60) cells, indicating their potential as anticancer agents .

The biological activity of this compound and its derivatives may be attributed to their ability to interact with cellular enzymes and metabolic pathways. Aminophosphonic acids, which share structural similarities, act as antagonists of amino acids by inhibiting enzymes involved in amino acid metabolism. This inhibition can significantly affect cellular physiological activities .

Study 1: Antiviral Activity of Diaryl Phosphonates

A study examined the stability and biological activity of diaryl phosphonates in cell culture media. It was found that altering the aryl groups could optimize their lipophilicity and stability, enhancing their antiviral properties. The results highlighted the correlation between compound stability and biological efficacy .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of synthesized phosphonates against various cancer cell lines. The IC50 values indicated that several derivatives showed promising activity, suggesting that modifications in the chemical structure could lead to enhanced therapeutic effects against cancer cells .

Table 1: Biological Activity of this compound Derivatives

CompoundActivity TypeCell LineIC50 (µM)
Diaryl Phosphonate AAntiviralHIV-infected cells3.0
(2-amino-4H-chromen-4-yl)Phosphonate ACytotoxicityNIH/3T3Moderate
(2-amino-4H-chromen-4-yl)Phosphonate BCytotoxicityHL-60Promising
MechanismDescription
Enzyme InhibitionAntagonism of amino acids affecting metabolism
Pronucleotide ConversionConversion into active nucleotides in cells
Lipophilicity OptimizationEnhanced cellular uptake due to structural modifications

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